
alpha-Spinasterone
Overview
Description
alpha-Spinasterone (CAS: 23455-44-9) is a naturally occurring steroidal compound classified under the ketosteroid subgroup. Its molecular formula is C₂₉H₄₆O, with a molecular weight of 410.7 g/mol . It is commonly isolated from plant sources and serves as a reference standard in phytochemical research due to its high purity (≥98%) and well-characterized properties . Structurally, it features a ketone group at position 3 of the steroid nucleus, distinguishing it from hydroxylated sterols like alpha-Spinasterol . Its applications span analytical chemistry, pharmacological studies, and natural product characterization .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Extraction from Natural Sources: α-Spinasterone can be extracted from plants like spinach using solvent extraction methods.
Chemical Synthesis: The chemical synthesis of α-Spinasterone involves multiple steps, including the formation of the stigmastane skeleton and subsequent functionalization.
Industrial Production Methods: Industrial production of α-Spinasterone typically relies on the extraction from plant sources due to the complexity and cost of chemical synthesis. The extraction process is optimized for large-scale production, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: α-Spinasterone can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert α-Spinasterone to its corresponding alcohols or other reduced forms.
Substitution: α-Spinasterone can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Specific catalysts and reaction conditions depending on the desired substitution
Major Products Formed:
Scientific Research Applications
Chemical Applications
Precursor in Synthesis
Alpha-spinasterone serves as a valuable precursor in the synthesis of complex organic molecules. Its unique structural properties enable it to participate in various chemical transformations, making it a versatile compound in synthetic chemistry.
Biological Applications
Anti-inflammatory and Antioxidant Properties
Research indicates that this compound exhibits significant anti-inflammatory and antioxidant effects. It modulates biochemical pathways related to inflammation and oxidative stress, suggesting its potential for treating inflammatory diseases.
Mechanism of Action
this compound primarily targets the Transient Receptor Potential Vanilloid 1 (TRPV1) and Cyclooxygenases (COX-1 and COX-2) . It acts as an antagonist of TRPV1 with IC50 values of 16.17 μM and 7.76 μM for COX-1 and COX-2, respectively. This inhibition affects prostaglandin synthesis pathways, leading to reduced inflammation and pain perception.
Medical Applications
Potential Therapeutic Uses
Given its pharmacological properties, this compound is being investigated for its potential in developing new therapeutic agents for conditions such as arthritis and neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its suitability for neurological applications .
Case Study: Anticonvulsant Effects
A study evaluated the anticonvulsant properties of this compound in animal models. Results showed significant elevation in seizure thresholds across various tests without impairing motor coordination or inducing hyperthermia, indicating its safety profile . This positions this compound as a promising candidate for further exploration in epilepsy treatments.
Industrial Applications
Cosmetics and Skincare
In the cosmetic industry, this compound is utilized for its beneficial effects on skin health. Its antioxidant properties contribute to formulations aimed at enhancing skin hydration and reducing signs of aging.
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
α-Spinasterone exerts its effects primarily through its interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor. As a selective antagonist of TRPV1, α-Spinasterone modulates the receptor’s activity, leading to various biological effects such as anti-inflammatory and anticonvulsant actions . The compound’s ability to inhibit cyclooxygenase (COX) enzymes also contributes to its anti-inflammatory properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below highlights key differences between alpha-Spinasterone and related steroidal compounds:
Key Observations :
- Functional Groups : The ketone group in this compound contrasts with the hydroxyl group in alpha-Spinasterol, impacting polarity and solubility. Glucosylation of alpha-Spinasterol further increases molecular weight and reduces solubility .
- Bioactivity : Alpha-Spinasterol demonstrates anti-inflammatory and analgesic effects, while this compound’s bioactivity remains less documented but may involve enzyme inhibition due to its ketone moiety .
Research Findings and Implications
- Structural-Activity Relationships (SAR) : The ketone group in this compound may enhance metabolic stability compared to hydroxylated analogs, making it a candidate for prodrug development .
- Comparative Pharmacokinetics : Alpha-Spinasterol’s glucoside derivative exhibits lower oral bioavailability due to increased molecular size and polarity, whereas this compound’s smaller size may favor absorption .
- Technological Relevance: this compound’s role in quality control of plant extracts underscores its importance in standardizing herbal products .
Biological Activity
Alpha-spinasterone, a phytosterol found in various plant sources, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the compound's mechanisms of action, pharmacological properties, and relevant case studies that illustrate its efficacy.
This compound (C29H48O) is a stigmastane-type sterol primarily derived from plants like Phytolacca americana and Glycyrrhiza uralensis. It functions as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor and inhibits Cyclooxygenases (COX-1 and COX-2) , which are crucial in inflammatory processes. The compound exhibits IC50 values of 16.17 μM for COX-1 and 7.76 μM for COX-2, indicating its potency in modulating inflammatory responses .
Biochemical Pathways
The inhibition of COX enzymes affects the prostaglandin synthesis pathway , leading to reduced production of pro-inflammatory mediators. This action contributes to its antinociceptive effects, potentially alleviating pain perception . Additionally, this compound is known to cross the blood-brain barrier, enhancing its bioavailability for central nervous system effects .
Pharmacological Properties
This compound exhibits a range of pharmacological activities:
- Anti-inflammatory : By inhibiting COX enzymes and antagonizing TRPV1, it reduces inflammation and pain.
- Antidiabetic : Studies have shown that it enhances insulin secretion, reduces insulin resistance, and improves glucose uptake in muscle cells. Its effects on diabetic nephropathy have been particularly notable, with significant reductions in serum triglycerides and renal weight observed in animal models .
- Neuroprotective : Its ability to penetrate the blood-brain barrier suggests potential neuroprotective effects, although further research is needed to fully elucidate these mechanisms .
- Antioxidant : this compound has demonstrated antioxidant properties that may contribute to its overall health benefits.
Case Studies
-
Diabetic Nephropathy :
A study involving streptozotocin-induced diabetic mice revealed that this compound significantly reduced urinary protein excretion and renal weight, comparable to insulin treatment. The compound's inhibitory potency on glomerular mesangial cell proliferation was about 1,000 times greater than simvastatin . -
Inflammation Models :
In vitro studies indicated that this compound effectively reduced pro-inflammatory cytokines in various cell lines. Its dual action against TRPV1 and COX enzymes positions it as a promising candidate for treating chronic inflammatory conditions . -
Antinociceptive Effects :
Animal model studies demonstrated that this compound could alleviate pain through its antagonistic action on TRPV1 receptors, suggesting potential applications in pain management therapies .
Comparative Analysis with Similar Compounds
Compound | Mechanism of Action | Key Activities |
---|---|---|
This compound | TRPV1 antagonist; COX inhibitor | Anti-inflammatory; Antidiabetic |
Stigmasterol | Similar to this compound | Anti-inflammatory; Cholesterol-lowering |
Chondrillasterol | Stereoisomer with comparable effects | Similar anti-inflammatory activity |
This compound's unique interaction with TRPV1 distinguishes it from other phytosterols, highlighting its therapeutic potential in various medical fields.
Properties
IUPAC Name |
(5S,9R,10S,13R,14R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,19-22,25-27H,7,10,12-18H2,1-6H3/b9-8+/t20-,21-,22+,25-,26+,27+,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUAZCZFSVNHEF-FNTXSUCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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